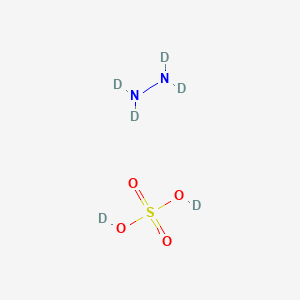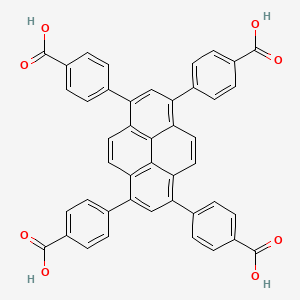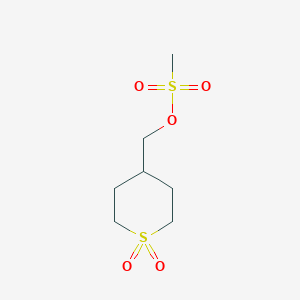
Hydrazine sulfate-D6
Übersicht
Beschreibung
Hydrazine sulfate-D6 is the deuterium labeled version of Hydrazine sulfate . It is a salt of the cation hydrazine and the anion bisulfate (hydrogensulfate), with the formula N2H6SO4 or more properly [N2H5]+[HSO4]− . It is a white, water-soluble solid at room temperature . It has a number of uses in chemical laboratories and in the chemical industry, including analytical chemistry and the synthesis of organic compounds .
Synthesis Analysis
The compound can be prepared by treating an aqueous solution of hydrazine (N2H4) with sulfuric acid (H2SO4) . There are many ways in which an amateur can produce hydrazine sulfate . Two important ones which give decent, around 50%, yields are shown below .Physical And Chemical Properties Analysis
Hydrazine sulfate is a white crystalline solid melting at 254 °C . It is soluble in water (3 g/100 ml at 20 °C and 14 g/100 ml at 80 °C), but insoluble in hydrocarbons . It is also insoluble in ethanol (0.04 g/100 g at 25 °C) .Wissenschaftliche Forschungsanwendungen
1. Analysis in Environmental Samples
Hydrazine sulfate is utilized in environmental analysis, particularly in the detection of carcinogenic hydrazine in drinking water. A study by Davis and Li (2008) developed a method involving isotope dilution gas chromatography/chemical ionization/tandem mass spectrometry for this purpose. This method, employing optimized derivatization and liquid-liquid extraction techniques, enables the accurate quantification of hydrazine in water samples.
2. In Hydrothermal Synthesis
Hydrazine sulfate plays a role in hydrothermal synthesis processes. A study by Jia et al. (2011) investigated the synthesis of transition metal sulfates containing hydrazine. These compounds exhibited unique crystal structures and magnetic properties, suggesting potential applications in material science and chemistry.
3. Reductive Acid Leaching in Battery Recycling
In the field of recycling, hydrazine sulfate is used as a reducing agent for leaching metals from spent lithium-ion batteries. Research by Jian et al. (2020) demonstrated its effectiveness in extracting valuable metals like lithium, nickel, cobalt, and manganese, highlighting its significance in sustainable recycling processes.
4. Treatment of Electroplating Effluents
Hydrazine sulfate is also applied in the treatment of electroplating effluents. Anikin et al. (2021) found that it assists in reducing chromium from rinsing waters, demonstrating its utility in industrial wastewater management.
5. As an Alternative in Biosensors
In biosensor technology, Rahman et al. (2005) explored the potential of hydrazine sulfate as an alternative to peroxidase in glucose sensors. This study indicates its applicability in developing efficient biosensing mechanisms.
6. Detection and Sensing Applications
Hydrazine sulfate is significant in developing sensing tools for hydrazine detection, as in the work of Jung et al. (2019), who designed a fluorescent turn-on probe for hydrazine detection, demonstrating its practical use in various fields, including environmental monitoring and safety.
Wirkmechanismus
While the exact mechanism of action for Hydrazine sulfate-D6 is not specified in the search results, it’s worth noting that hydrazine sulfate has been used as an alternative medical treatment for the loss of appetite (anorexia) and rapid weight loss (cachexia), which are often associated with cancer .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dideuterio sulfate;1,1,2,2-tetradeuteriohydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4N2.H2O4S/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4)/i/hD6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCHATBSUIJLRL-YIKVAAQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])N([2H])[2H].[2H]OS(=O)(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1433817.png)
![3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxy-6-methyl-benzoicacid](/img/structure/B1433818.png)



![[6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid](/img/structure/B1433825.png)



